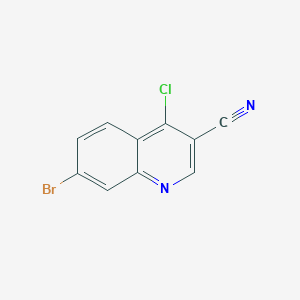

7-Bromo-4-chloroquinoline-3-carbonitrile

Description

Significance of the Quinoline (B57606) Scaffold in Contemporary Chemical and Biological Sciences

The quinoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in drug discovery and chemical synthesis. mdpi.comresearchgate.net Its rigid structure and the presence of a nitrogen atom provide unique electronic properties and hydrogen bonding capabilities, making it an ideal framework for designing molecules that can interact with biological targets. researchgate.net

The significance of the quinoline nucleus is underscored by its presence in a wide array of pharmacologically active compounds. researchgate.net These derivatives exhibit a vast range of biological activities, including antimalarial, anticancer, antibacterial, antiviral, antifungal, and anti-inflammatory properties. mdpi.comresearchgate.net For instance, the 7-chloroquinoline (B30040) core is a key component of chloroquine (B1663885), a historically vital antimalarial drug. mdpi.comnih.gov The versatility of the quinoline ring allows for functionalization at various positions, enabling chemists to fine-tune the molecule's steric, electronic, and pharmacokinetic properties to enhance efficacy and selectivity for specific biological targets. researchgate.net This adaptability has cemented the quinoline scaffold as a cornerstone in the development of new therapeutic agents. durham.ac.uk

Historical Trajectories and Modern Resurgence of Quinoline Research

The history of quinoline dates back to 1834, when it was first isolated from coal tar. However, its prominence in scientific research began with the discovery of the antimalarial properties of quinine, a naturally occurring quinoline alkaloid. This discovery spurred extensive research into synthetic quinoline-based drugs, leading to the development of compounds like chloroquine and mefloquine (B1676156) in the mid-20th century. nih.gov

In recent decades, quinoline research has experienced a significant resurgence. This renewed interest is driven by several factors, including the emergence of drug-resistant pathogens, which necessitates the development of new antimicrobial agents. nih.gov Furthermore, advancements in synthetic organic chemistry have provided more efficient and versatile methods for constructing and modifying the quinoline core. Modern catalytic techniques, such as transition-metal-catalyzed cross-coupling reactions, have expanded the accessible chemical space for quinoline derivatives, allowing for the creation of complex and highly functionalized molecules. nih.gov This has led to the discovery of novel quinoline-based compounds with potent activities against a range of diseases, including cancer and viral infections. mdpi.com

Comprehensive Overview of 7-Bromo-4-chloroquinoline-3-carbonitrile within Advanced Quinoline Chemistry

Within the vast family of quinoline derivatives, this compound emerges as a highly functionalized and reactive building block for advanced chemical synthesis. Its structure incorporates several key features that make it a valuable intermediate for creating diverse molecular architectures.

Physicochemical Properties

| Property | Value |

| CAS Number | 364793-57-7 |

| Molecular Formula | C₁₀H₄BrClN₂ |

| Molecular Weight | 267.51 g/mol |

| Appearance | Solid (form) |

| SMILES | N#CC1=C(Cl)C2=CC=C(Br)C=C2N=C1 |

This table is interactive. You can sort and filter the data.

Structural Features and Reactivity

The chemical reactivity of this compound is dictated by its distinct functional groups:

4-Chloro Group: The chlorine atom at the C4 position is highly susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide variety of substituents, including amines, alcohols, and thiols, which is a common strategy in the synthesis of bioactive quinolines. The 7-chloroquinoline moiety is a well-established pharmacophore in antimalarial and anticancer agents. mdpi.com

7-Bromo Group: The bromine atom at the C7 position is a versatile handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Ullmann couplings. nih.gov This enables the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of aryl, alkyl, and ether linkages to build molecular complexity. nih.gov

Potential Research Applications

While specific published research detailing the direct applications of this compound is limited, its structural motifs are present in compounds with significant biological activity. Based on the known chemistry of related quinoline-3-carbonitriles and halo-quinolines, this compound is a prime candidate for the synthesis of novel therapeutic agents. researchgate.net Its potential lies in its use as a versatile intermediate in drug discovery programs, particularly for generating libraries of compounds to be screened for various biological activities. The strategic placement of three distinct reactive sites allows for a combinatorial approach to synthesis, enabling the rapid generation of diverse molecular structures.

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-4-chloroquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4BrClN2/c11-7-1-2-8-9(3-7)14-5-6(4-13)10(8)12/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIBDBTCUQDTNQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C=C1Br)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90634131 | |

| Record name | 7-Bromo-4-chloroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364793-57-7 | |

| Record name | 7-Bromo-4-chloroquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Derivatization and Analog Development of 7 Bromo 4 Chloroquinoline 3 Carbonitrile

Construction of Diverse Quinoline-Based Chemical Libraries from 7-Bromo-4-chloroquinoline-3-carbonitrile

The strategic functionalization of this compound facilitates the construction of diverse quinoline-based chemical libraries. The differential reactivity of the halogen atoms allows for selective substitution reactions. The chlorine atom at the C4 position is particularly susceptible to nucleophilic aromatic substitution, while the bromine at C7 can be targeted using metal-catalyzed cross-coupling reactions. This orthogonal reactivity is instrumental in building molecular complexity in a controlled manner.

By exploiting these reactive handles, researchers can introduce a wide array of substituents to the quinoline (B57606) core. For instance, the C4 position can be readily diversified by introducing various amines, alcohols, or thiols. Subsequently, the C7 position can be modified through reactions like Suzuki or Buchwald-Hartwig couplings to introduce aryl, heteroaryl, or alkyl groups. The nitrile group at C3 further expands the diversification possibilities, as it can be hydrolyzed to a carboxylic acid or an amide, or can participate in cycloaddition reactions to form fused heterocyclic rings. This multi-faceted reactivity allows for the systematic generation of a large number of analogs from a single, readily accessible precursor.

Systematic Structural Modifications at the Halogen and Nitrile Positions of the this compound Scaffold

Systematic modifications of the this compound scaffold are key to developing new chemical entities. The distinct electronic environments of the C4 and C7 positions, along with the reactivity of the C3 nitrile, provide a platform for targeted chemical transformations.

The chlorine atom at the C4 position of the quinoline ring is activated towards nucleophilic substitution, making it an ideal site for the introduction of various amines. This reaction is a cornerstone for creating derivatives with diverse properties. The substitution of the C4-chloro group with primary or secondary amines typically proceeds under mild conditions to yield 4-aminoquinoline (B48711) derivatives.

Bioisosteric replacement is a common strategy in medicinal chemistry to modulate the physicochemical properties of a molecule while retaining its biological activity. In the context of this compound derivatives, the amino group introduced at the C4 position can be replaced by other functional groups that are sterically and electronically similar. For example, a hydroxyl group can serve as a bioisostere for an amino group, potentially forming similar hydrogen bond interactions. durham.ac.uk

Table 1: Examples of Amine Derivatization at the C4 Position

| Reagent | Product Structure |

| Aniline (B41778) | 7-bromo-4-(phenylamino)quinoline-3-carbonitrile |

| Piperidine | 7-bromo-4-(piperidin-1-yl)quinoline-3-carbonitrile |

| Morpholine | 7-bromo-4-morpholinoquinoline-3-carbonitrile |

The nitrile group at the C3 position is a versatile functional group that can be converted into a range of other functionalities, significantly expanding the chemical space accessible from the parent scaffold. Acid- or base-catalyzed hydrolysis of the nitrile readily yields the corresponding carboxylic acid, 7-bromo-4-chloroquinoline-3-carboxylic acid. This carboxylic acid can then be further derivatized, for example, by forming esters or by coupling with amines to generate a diverse set of amides using standard peptide coupling reagents.

Partial hydrolysis of the nitrile group under controlled conditions can afford the primary amide, 7-bromo-4-chloroquinoline-3-carboxamide. Furthermore, the nitrile group can participate in cycloaddition reactions. For instance, treatment with sodium azide can yield a tetrazole ring, which is often considered a bioisostere of a carboxylic acid group.

Synthesis and Characterization of Hybrid Quinoline Systems Derived from this compound

The strategic placement of reactive groups in this compound makes it an excellent precursor for the synthesis of fused, hybrid quinoline systems. These reactions often involve the participation of the C4-chloro and C3-nitrile groups to build new heterocyclic rings onto the quinoline framework.

The reaction of 4-chloroquinoline-3-carbonitriles with hydrazine hydrate is a well-established method for the synthesis of 1H-pyrazolo[3,4-b]quinolin-3-amines. nih.gov This transformation proceeds via an initial nucleophilic substitution of the C4-chloro group by hydrazine, followed by an intramolecular cyclization where the terminal amino group of the hydrazine adduct attacks the nitrile carbon.

Applying this methodology to this compound would be expected to yield 8-bromo-1H-pyrazolo[3,4-b]quinolin-3-amine. The resulting fused heterocyclic system possesses a free amino group, which can be further functionalized to create a new generation of derivatives. For example, this amino group can be acylated or condensed with aldehydes to form Schiff bases. nih.gov

Table 2: Synthesis of a Pyrazoloquinoline Derivative

| Reactant | Product |

| Hydrazine hydrate | 8-bromo-1H-pyrazolo[3,4-b]quinolin-3-amine |

Pyrimido[4,5-b]quinoline systems can also be synthesized from 4-chloroquinoline-3-carbonitrile precursors. nih.gov The construction of the pyrimidine ring onto the quinoline core can be achieved through reactions with various dinucleophiles. For instance, reaction with guanidine involves the initial substitution of the C4-chloro group, followed by cyclization onto the nitrile to form a 2,4-diaminopyrimido[4,5-b]quinoline.

Similarly, reagents like urea or thiourea can be used to generate pyrimido[4,5-b]quinoline-4-ones or the corresponding 4-thiones. nih.gov These reactions highlight the utility of the 4-chloro-3-nitrile substitution pattern in constructing complex, fused heterocyclic systems. The presence of the 7-bromo substituent would be retained throughout these transformations, providing a handle for further diversification of the final pyrimidoquinoline products.

Table 3: Potential Pyrimidoquinoline Derivatives

| Reagent | Resulting Fused System |

| Guanidine | 9-bromo-2,4-diaminopyrimido[4,5-b]quinoline |

| Urea | 9-bromo-2-amino-3H-pyrimido[4,5-b]quinolin-4-one |

| Thiourea | 9-bromo-2-amino-3H-pyrimido[4,5-b]quinoline-4-thione |

Thienoquinoline Analogues and Synthetic Strategies Utilizing this compound

The synthesis of thienoquinoline analogues from this compound often involves a multi-step approach or a one-pot reaction, typically initiated by the reaction of the starting material with a sulfur-containing reagent. These methods build upon established synthetic routes for thieno[2,3-b]quinolines and thieno[3,2-c]quinolines, adapting them to the specific reactivity of the bromo-substituted precursor.

One prominent strategy involves the reaction of a 2-chloro-3-formylquinoline derivative with methyl thioglycolate in the presence of a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). This approach, while demonstrated on the carbaldehyde analogue, provides a foundational method that can be adapted for the carbonitrile. The reaction proceeds through a nucleophilic substitution of the chloro group by the sulfur nucleophile, followed by an intramolecular cyclization and subsequent aromatization to yield the thieno[2,3-b]quinoline scaffold.

A more direct approach for the synthesis of thieno[3,2-c]quinoline derivatives has been demonstrated with a related compound, 6,8-dibromo-4-chloroquinoline-3-carbaldehyde. This method involves a one-pot, base-promoted conjugate addition-elimination reaction with methyl mercaptoacetate, followed by cyclization to afford the corresponding methyl [(dibromothieno[3,2-c]quinoline)]-2-carboxylate. This strategy highlights the potential for a similar transformation using this compound.

The general synthetic scheme for producing thieno[2,3-b]quinoline derivatives from a 2-chloro-3-cyanoquinoline precursor involves the initial reaction with a sulfur nucleophile, such as sodium hydrosulfide or an alpha-mercapto ketone. This is followed by a cyclization reaction, often acid- or base-catalyzed, to form the fused thiophene (B33073) ring. The specific reaction conditions, including the choice of solvent, temperature, and catalyst, are crucial in determining the yield and purity of the final thienoquinoline analogue.

While specific experimental data for the direct conversion of this compound to its thienoquinoline analogues is not extensively detailed in publicly available literature, the established reactivity of the 4-chloroquinoline-3-carbonitrile core suggests that established synthetic protocols for similar structures are applicable. These reactions would lead to the formation of novel 8-bromothieno[2,3-b]quinoline or 8-bromothieno[3,2-c]quinoline derivatives, which can serve as versatile intermediates for further functionalization, particularly through palladium-catalyzed cross-coupling reactions at the bromo position.

Table of Key Synthetic Reactions for Thienoquinoline Formation:

| Reaction Type | Reagents | Intermediate/Product Type | Reference Strategy |

| Nucleophilic Substitution and Cyclization | Methyl thioglycolate, DBU | Thieno[2,3-b]quinoline | Based on 2-chloro-3-formylquinoline reactions |

| One-pot Conjugate Addition-Elimination and Cyclization | Methyl mercaptoacetate, Base | Thieno[3,2-c]quinoline | Based on 6,8-dibromo-4-chloroquinoline-3-carbaldehyde reaction |

| Cyclocondensation | Sodium hydrosulfide, α-halo ketone | Thieno[2,3-b]quinoline | General synthesis from 2-chloro-3-cyanoquinolines |

Medicinal Chemistry Research and Biological Activity Studies of 7 Bromo 4 Chloroquinoline 3 Carbonitrile Derivatives

Research on Anticancer Properties of 7-Bromo-4-chloroquinoline-3-carbonitrile Derivatives

Derivatives of the quinoline (B57606) core are being extensively investigated for their potential as anticancer agents. researchgate.net The introduction of various substituents on the quinoline ring can lead to compounds with potent and selective activity against various cancer cell lines.

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them attractive targets for anticancer drug development. Analogs of quinoline-3-carbonitrile have been identified as potent kinase inhibitors. For instance, a series of 4-anilino-7-pyridyl-3-quinolinecarbonitriles were developed as Src kinase inhibitors. nih.gov A systematic structure-activity relationship (SAR) study revealed that substitutions on both the pyridine (B92270) ring and the quinoline-3-carbonitrile core were critical for optimal activity. nih.gov The lead compound from this series demonstrated potent activity in both enzyme and cell-based assays, as well as in vivo anti-tumor activity in a xenograft model. nih.gov

Furthermore, 4-anilino-7-thienyl-3-quinolinecarbonitriles have also been prepared and evaluated as Src kinase inhibitors. Potent inhibition of Src kinase activity was observed when the thiophene (B33073) ring was substituted with a water-solubilizing group. researchgate.net These findings suggest that derivatives of this compound could also exhibit significant kinase inhibitory activity, which warrants further investigation.

Table 1: Kinase Inhibition Profile of Representative Quinoline-3-carbonitrile Analogs

| Compound Class | Target Kinase | Key Findings | Reference |

|---|---|---|---|

| 4-Anilino-7-pyridyl-3-quinolinecarbonitriles | Src kinase | Potent inhibition in enzyme and cell assays, with in vivo anti-tumor activity. | nih.gov |

| 4-Anilino-7-thienyl-3-quinolinecarbonitriles | Src kinase | Substitution on the thiophene ring with water-solubilizing groups led to potent inhibition. | researchgate.net |

The ability to induce apoptosis, or programmed cell death, is a key characteristic of many effective anticancer drugs. Derivatives of 7-chloroquinoline (B30040) have been shown to induce apoptosis in cancer cells. For example, a series of 7-chloro-(4-thioalkylquinoline) derivatives were found to induce apoptosis and inhibit DNA/RNA synthesis in CCRF-CEM lymphoblasts. nih.gov Treatment with these compounds led to an accumulation of cells in the G2/M phase of the cell cycle and a significant increase in the sub-G1 population, which is indicative of apoptotic and dead cells. nih.gov

In another study, 7-chloroquinoline-1,2,3-triazoyl carboxamides were evaluated for their effects on breast cancer cells. One of the derivatives, QTCA-1, showed significant cytotoxic activity, particularly in triple-negative breast cancer cells (MDA-MB-231), inducing a high percentage of cell death. nih.gov These results highlight the potential of 7-chloroquinoline derivatives to modulate cell growth and induce apoptosis in cancer cells.

Table 2: Apoptotic Activity of 7-Chloroquinoline Derivatives

| Compound Series | Cell Line | Key Observations | Reference |

|---|---|---|---|

| 7-Chloro-(4-thioalkylquinoline) derivatives | CCRF-CEM | Induced G2/M cell cycle arrest and apoptosis. | nih.gov |

| 7-Chloroquinoline-1,2,3-triazoyl carboxamides (QTCA-1) | MDA-MB-231 | Induced 80.4% cell death. | nih.gov |

| 7-Chloroquinoline-1,2,3-triazoyl carboxamides (QTCA-1) | MCF-7 | Induced 16.8% cell death. | nih.gov |

Investigation of Antimicrobial Activities of this compound Derivatives

The quinoline scaffold is also a well-established pharmacophore in the field of antimicrobial agents, with numerous quinoline-based drugs used to treat bacterial and fungal infections.

Derivatives of quinoline-3-carbonitrile have been reported as valuable starting materials for the development of broad-spectrum antibacterial agents. researchgate.net A study on novel 7-chloroquinoline derivatives demonstrated their antibacterial activity against a panel of pathogenic bacteria. For example, 2,7-dichloroquinoline-3-carbonitrile (B119050) showed good activity against Staphylococcus aureus and Pseudomonas aeruginosa. researchgate.net Other derivatives in the same study exhibited activity against Escherichia coli and Streptococcus pyogenes. researchgate.net

Another study on 7-chloro-4-aminoquinoline derivatives found that some compounds exhibited good antibacterial activity, with the effectiveness being concentration-dependent. researchgate.net These findings suggest that the this compound scaffold holds promise for the development of new antibacterial agents.

Table 3: Antibacterial Activity of 7-Chloroquinoline Analogs

| Compound | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| 2,7-dichloroquinoline-3-carbonitrile | Staphylococcus aureus | Good | researchgate.net |

| 2,7-dichloroquinoline-3-carbonitrile | Pseudomonas aeruginosa | Good | researchgate.net |

| 7-chloro-2-ethoxyquinoline-3-carbaldehyde | Escherichia coli | Good | researchgate.net |

| 7-chloro-2-methoxyquinoline-3-carbaldehyde | Streptococcus pyogenes | Good | researchgate.net |

Fungal infections pose a significant threat to human health, and there is a continuous need for new antifungal agents. Quinoline derivatives have also been explored for their antifungal properties. A study of fifteen 7-chloro-4-arylhydrazonequinolines revealed that several compounds exhibited minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values comparable to the first-line antifungal drug fluconazole (B54011) against various oral fungi, including several Candida and Rhodotorula species. researchgate.net

In another investigation, hybrid molecules containing a 7-chloro-4-aminoquinoline nucleus and a substituted 2-pyrazoline (B94618) moiety were synthesized and evaluated for their antifungal activity against Candida albicans and Cryptococcus neoformans. nih.gov These studies indicate that the 7-chloroquinoline scaffold is a promising template for the design of novel antifungal agents. While direct studies on this compound derivatives are lacking, the existing data on related compounds suggest that this class of molecules may also possess valuable antifungal properties.

Table 4: Antifungal Activity of 7-Chloroquinoline Derivatives

| Compound Series | Fungal Species | Key Findings | Reference |

|---|---|---|---|

| 7-Chloro-4-arylhydrazonequinolines | Candida spp., Rhodotorula spp. | MIC and MFC values comparable to fluconazole. | researchgate.net |

| 7-Chloro-4-aminoquinoline-2-pyrazoline hybrids | Candida albicans, Cryptococcus neoformans | Demonstrated antifungal activity. | nih.gov |

Research into Antiprotozoal Activity of this compound Derivatives

Derivatives based on the quinoline core, particularly those related to 7-chloroquinolin-4-amine (B103981), have been a significant focus of antiprotozoal research. nih.gov Studies have been conducted to evaluate the efficacy of these compounds against various protozoan parasites. For instance, novel ω-aminoacyl and -alkyl derivatives of 7-chloroquinolin-4-amine were synthesized and tested for their in vitro antiprotozoal activities. nih.gov

The research demonstrated that while these derivatives had only moderate activity against Trypanosoma brucei rhodesiense, the causative agent of African trypanosomiasis, their antiplasmodial activity was notably promising. nih.gov Several of the synthesized compounds exhibited activity against both the chloroquine-sensitive NF54 strain and the multidrug-resistant K1 strain of Plasmodium falciparum, the parasite responsible for malaria. nih.gov Impressively, some of these derivatives displayed potency in the low nanomolar range against both strains, indicating their potential to overcome existing drug resistance mechanisms. nih.gov

Other Pharmacological Research Areas for this compound Derivatives

The versatile quinoline scaffold has prompted investigations into a range of other pharmacological activities beyond antiprotozoal applications.

The core quinoline structure is a constituent of various molecules being explored for diverse biological effects. Research into covalently linked hybrids, such as quinoline-based nih.govmdpi.comnih.gov-triazoles, suggests that these derivatives can exhibit anti-inflammatory properties. mdpi.com This indicates a potential avenue for developing novel anti-inflammatory agents from the this compound framework.

The 4-aminoquinoline (B48711) scaffold is a cornerstone of antimalarial drug discovery, with the 7-chloro-4-aminoquinoline nucleus being the active component of highly effective drugs like chloroquine (B1663885). nih.govnih.gov Consequently, extensive research has been dedicated to synthesizing and evaluating new analogs to combat widespread drug resistance. nih.gov

Key research findings include:

Novel Hybrids: A variety of hybrid molecules have been developed, including those incorporating pyrano[2,3-c]pyrazole and 1,2,3-triazole moieties. mdpi.comnih.gov One study reported that a hybrid of 4-aminoquinoline and pyrano[2,3-c]pyrazole demonstrated potent inhibitory effects in the nanomolar range against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of P. falciparum. nih.gov

Overcoming Resistance: A significant advantage of newly synthesized derivatives is their efficacy against resistant parasite strains. Compared to chloroquine, the activity of many new compounds was found to be much less diminished in resistant strains, with some being equally or more active than chloroquine against sensitive strains. nih.gov

Synthetic Strategies: The compound 7-bromo-4-chloroquinoline (B1278252) serves as a crucial intermediate in the parallel synthesis of rationally designed 7-substituted 4-aminoquinolines. nih.gov This approach allows for the systematic exploration of various substitutions at the 7-position to optimize antimalarial potency. nih.gov

The chemical versatility of the quinoline ring system has led to its exploration in antiviral research. Hybrids incorporating a 1,2,3-triazole ring linked to a quinoline scaffold have been noted for their potential antiviral activities, among other biological effects. mdpi.com This suggests that derivatives of this compound could be investigated as potential scaffolds for the development of new antiviral agents, including those targeting viruses like HIV-1.

Structure-Activity Relationship (SAR) Studies for Optimized Biological Profiles of this compound Derivatives

Structure-Activity Relationship (SAR) studies are critical for understanding how the chemical structure of these derivatives influences their biological activity and for guiding the design of more potent compounds.

Key SAR findings for quinoline-based antimalarials include:

Importance of the 7-Position: The substituent at the 7-position of the quinoline ring is crucial. SAR studies on 4-aminoquinolines have shown that the 7-chloro group is critical for activity. nih.gov Substitution with other groups, such as bromo (Br), has been reported to lead to decreased antimalarial activity in some series. nih.gov However, a systematic study using 7-bromo-4-chloroquinoline as a key intermediate aimed to thoroughly explore which types of substitutions (including diarylether, biaryl, and alkylaryl groups) are tolerated at this position to enhance potency against resistant malaria strains. nih.gov

Role of the Side Chain: For 4-aminoquinoline derivatives, a shorter linker of a two-carbon chain between the quinoline core and a terminal amine is considered optimal for enhancing activity against both sensitive and resistant parasite strains. nih.gov

Influence of Lipophilicity: In certain hybrid series, such as 4-aminoquinoline-pyrano[2,3-c]pyrazoles, the presence of bulky and lipophilic groups like phenyl and furan (B31954) was found to enhance antimalarial activity against chloroquine-sensitive strains. nih.gov Conversely, the removal of such groups or the addition of a hydroxyl group could unfavorably reduce activity. nih.gov

Table 1: Summary of Structure-Activity Relationship (SAR) Findings for Quinoline Derivatives

| Structural Feature | Observation | Impact on Activity |

| 7-Position Substituent | The 7-chloro group is considered critical for high antimalarial potency. nih.gov | Substitution with other halogens like bromine (Br) has been shown to decrease activity in some analog series. nih.gov |

| 4-Position Group | The 4-amino group is essential for the inhibitory effect on hemozoin formation. nih.gov | Replacement of the 4-amino group with sulfur (S) or oxygen (O) groups reduces antimalarial activity. nih.gov |

| Side Chain Length | Shorter linkers (e.g., two-carbon chains) are optimal. nih.gov | Enhances activity against both chloroquine-sensitive and resistant strains. nih.gov |

| Lipophilic Groups | Addition of bulky, lipophilic groups (phenyl, furan) to hybrid structures. nih.gov | Can enhance potency against sensitive strains, though effects may vary against resistant strains. nih.gov |

In-depth Mechanistic Investigations of Biological Action for this compound Analogs

Understanding the mechanism of action is fundamental to developing effective therapeutics and overcoming resistance. For antimalarial quinoline derivatives, the primary mechanism is well-established.

These compounds are known to accumulate in the acidic food vacuole of the malaria parasite. nih.govnih.gov Inside the vacuole, they interfere with the parasite's detoxification process. The parasite digests hemoglobin, releasing toxic heme. To protect itself, the parasite polymerizes heme into a non-toxic crystalline substance called hemozoin. nih.gov The 4-aminoquinoline pharmacophore inhibits this hemozoin formation. nih.gov SAR studies suggest that the 7-chloro and 4-amino groups are vital for π-π interactions and association with heme, which is key to this inhibitory activity. nih.gov

Furthermore, investigations into resistance mechanisms have provided additional insights. It was observed that an alkyl aryl series of 7-substituted analogs exhibited significant cross-resistance with chloroquine-resistant strains. nih.gov This finding led to the presumption that such substitutions at the 7-position might enhance the compound's transport out of the food vacuole by the parasite's resistance transporter protein, PfCRT. nih.gov

Spectroscopic and Computational Characterization of 7 Bromo 4 Chloroquinoline 3 Carbonitrile and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable tools in modern chemistry for the detailed analysis of molecular structures. By examining the interaction of molecules with electromagnetic radiation, chemists can deduce a wealth of information, from the connectivity of atoms to the types of functional groups present. For 7-Bromo-4-chloroquinoline-3-carbonitrile, a multi-faceted spectroscopic approach is necessary for unambiguous structural confirmation and to ensure the purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules. It relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C, to provide detailed information about the chemical environment of each atom.

For this compound, ¹H NMR spectroscopy would be expected to show distinct signals for each of the aromatic protons on the quinoline (B57606) ring system. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing effects of the chloro, bromo, and cyano groups, as well as by their positions on the heterocyclic and benzene (B151609) rings. The coupling patterns (e.g., doublets, triplets) would reveal the connectivity of the protons, allowing for their precise assignment to positions C-2, C-5, C-6, and C-8.

¹³C NMR spectroscopy would complement the proton data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms would similarly be affected by the substituents, with the carbon of the nitrile group (C≡N) appearing in a characteristic downfield region. The quaternary carbons, such as those bearing the chloro and bromo substituents and those at the ring junctions, would also be identifiable.

A hypothetical ¹H NMR data table for this compound is presented below to illustrate the type of information that would be obtained.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H-2 | 8.9 - 9.1 | s | - |

| H-5 | 8.2 - 8.4 | d | 8.5 - 9.0 |

| H-6 | 7.8 - 8.0 | dd | 8.5 - 9.0, 1.5 - 2.0 |

| H-8 | 8.4 - 8.6 | d | 1.5 - 2.0 |

Note: This table is illustrative and does not represent actual experimental data.

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and can offer structural information through the analysis of fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) would result in a characteristic isotopic pattern in the mass spectrum, which is a powerful confirmation of the presence of these halogens.

Electron ionization (EI) mass spectrometry would likely induce fragmentation of the molecule. The analysis of these fragments can provide valuable insights into the molecule's structure. Expected fragmentation pathways could include the loss of the cyano group, the chlorine atom, or the bromine atom, leading to the formation of characteristic fragment ions.

A representative table of expected mass spectral data is shown below.

| Ion | m/z (relative intensity, %) |

| [M]⁺ | 266/268/270 (characteristic isotopic pattern) |

| [M-Cl]⁺ | 231/233 |

| [M-Br]⁺ | 187/189 |

| [M-CN]⁺ | 240/242/244 |

Note: This table is illustrative and does not represent actual experimental data.

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are particularly useful for identifying the functional groups present in a compound.

The IR spectrum of this compound would be expected to show a sharp, intense absorption band corresponding to the stretching vibration of the nitrile group (C≡N), typically in the range of 2220-2260 cm⁻¹. The spectrum would also feature characteristic absorptions for the C=C and C=N stretching vibrations of the quinoline ring in the 1400-1600 cm⁻¹ region. The C-Cl and C-Br stretching vibrations would appear in the fingerprint region at lower wavenumbers.

A summary of expected key vibrational frequencies is provided in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C≡N | Stretching | 2220 - 2260 |

| C=C / C=N (aromatic) | Stretching | 1400 - 1600 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-Cl | Stretching | 600 - 800 |

| C-Br | Stretching | 500 - 600 |

Note: This table is illustrative and does not represent actual experimental data.

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between different energy levels. This technique provides information about the electronic structure and the extent of conjugation within a molecule.

The UV-Visible spectrum of this compound is expected to exhibit multiple absorption bands characteristic of the extended π-conjugated system of the quinoline ring. The positions and intensities of these bands (λmax) are influenced by the substituents on the ring. The bromo, chloro, and cyano groups can cause shifts in the absorption maxima compared to the parent quinoline molecule. This data is valuable for understanding the electronic properties of the compound.

Computational Chemistry for Molecular Design, Reactivity Prediction, and Biological Understanding

Computational chemistry serves as a powerful complement to experimental techniques, providing insights into molecular properties that can be difficult or impossible to measure directly. Theoretical calculations can be used to predict geometries, energies, and spectroscopic properties, as well as to model reaction mechanisms and biological interactions.

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT has been successfully applied to predict a wide range of molecular properties for quinoline derivatives.

For this compound, DFT calculations could be employed to:

Optimize the molecular geometry: This would provide theoretical bond lengths and angles, which can be compared with experimental data if available (e.g., from X-ray crystallography).

Predict spectroscopic properties: Theoretical calculations can predict NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis). These predicted spectra can be invaluable in the interpretation of experimental data.

Analyze the electronic structure: DFT can be used to calculate molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals provide insights into the molecule's reactivity, with the HOMO-LUMO gap being an indicator of chemical stability.

Map the electrostatic potential: This can identify the electron-rich and electron-poor regions of the molecule, which is crucial for predicting how the molecule will interact with other reagents or biological targets.

Model reaction pathways: DFT can be used to calculate the energies of reactants, transition states, and products for potential reactions involving this compound, thereby elucidating reaction mechanisms and predicting reactivity.

A study on related quinoline-3-carbonitrile derivatives has utilized DFT to assess molecular geometry, vibration frequencies, and the HOMO-LUMO energy gap. nih.gov Such computational approaches provide a deeper understanding of the intrinsic properties of these molecules and can guide the design of new derivatives with desired characteristics.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule ligand, such as a derivative of this compound, within the active site of a target protein.

Research on quinoline-3-carbonitrile and 7-substituted-4-chloroquinoline derivatives has demonstrated their potential to interact with a wide array of biological targets. Docking studies have been instrumental in understanding the specific molecular interactions that underpin their biological activities. For instance, studies on quinoline-3-carbonitrile derivatives have identified key interactions with the active site of DNA gyrase, a crucial bacterial enzyme, suggesting a probable mechanism for their antibacterial action. nih.gov Similarly, various 7-chloro-4-aminoquinoline analogues have been docked against targets like Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH) and the dengue virus NS2B/NS3 protease to explore their antimalarial and antiviral potential, respectively. bohrium.comniscpr.res.in

These simulations typically reveal a combination of hydrogen bonds, hydrophobic interactions, and sometimes halogen bonds that stabilize the ligand-protein complex. For example, in studies with dengue virus protease, amino acid residues such as Lys74, Ile165, and Leu149 were identified as key contact points for 4-amino-7-chloroquinoline analogs. niscpr.res.in The docking scores, measured in kcal/mol, provide a quantitative estimate of the binding affinity, allowing for the ranking of different derivatives and guiding the design of more potent inhibitors.

| Quinoline Derivative Class | Protein Target | Key Interacting Residues | Docking Score / Binding Affinity Metric | Therapeutic Area |

|---|---|---|---|---|

| 7-Chloro-4-aminoquinoline Analogues | Plasmodium falciparum Lactate Dehydrogenase (PfLDH) | Not Specified | Total Scores up to 9.50 | Antimalarial |

| 4-Amino-7-chloroquinoline Analogues | Dengue Virus NS2B/NS3 Protease | Lys74, Ile165, Val147, Leu149 | Not Specified | Antiviral |

| Quinoline-3-carbonitrile Derivatives | DNA Gyrase | Not Specified | Good Interaction Reported | Antibacterial |

| 7-Bromoquinoline-5,8-dione Sulphonamides | Bacterial Dihydropteroate Synthase | Not Specified | Ki range: 529.80 µM - 1.42 mM | Antibacterial |

| 2-((7-chloroquinolin-4-yl) amino) benzohydrazide (B10538) Schiff bases | Kinesin Spindle Protein (Eg5) | Not Specified | IC50 values as low as 0.095 µM | Anticancer |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of novel, unsynthesized compounds, thereby guiding drug design and optimization.

For quinoline derivatives, QSAR studies have been successfully employed to understand the structural requirements for various biological activities, including antimalarial and antitubercular effects. These models are built using a "training set" of molecules with known activities and then validated using an external "test set."

A typical QSAR model is represented by a linear or non-linear equation where the biological activity is a function of various physicochemical descriptors. These can include electronic (e.g., dipole moment), steric (e.g., molar refractivity), and hydrophobic (e.g., logP) parameters. For a series of side-chain modified 4-amino-7-chloroquinolines, a 2D-QSAR model was developed to correlate their structure with antimalarial activity against a chloroquine-resistant P. falciparum strain. The statistical quality of a QSAR model is assessed by parameters such as the correlation coefficient (r²), the cross-validated correlation coefficient (q²), and the predictive ability on the external test set (pred_r²). A high value for these parameters indicates a robust and predictive model.

| Model Parameter | Value | Description |

|---|---|---|

| Correlation Coefficient (r²) | 0.9188 | Indicates the goodness of fit for the training set data. |

| Cross-validated R² (q²) | 0.8349 | Measures the internal predictive ability of the model (via leave-one-out cross-validation). |

| Predictive R² (pred_r²) | 0.7258 | Measures the model's ability to predict the activity of an external test set of compounds. |

| Key Molecular Descriptors | Descriptors related to molecular shape, connectivity, and electronic properties. |

Conformational Analysis and Molecular Dynamics Simulations of this compound and its Derivatives

Molecular Dynamics (MD) simulations complement this static view by providing a dynamic picture of the molecule's behavior over time. MD simulations model the atomic motions of a system, offering insights into the stability of a ligand-protein complex, the flexibility of the protein structure, and the persistence of key interactions identified in docking.

In studies of quinoline-3-carboxamide (B1254982) derivatives bound to protein kinases, MD simulations were performed to assess the stability of the docked complexes. mdpi.com A key metric used in these simulations is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions from a reference structure over time. A stable RMSD value for both the protein and the ligand throughout the simulation suggests that the binding pose is stable and the complex is not undergoing significant conformational changes. This dynamic analysis validates the initial docking results and provides a more realistic understanding of the molecular recognition process.

| Analysis Type | Parameter | Observation / Finding | Significance |

|---|---|---|---|

| Conformational Analysis | Relative Energy of Conformers | In related quinoline esters, conformers can differ in energy by 0.4-0.9 kJ mol-1 based on substituent orientation. | Determines the most probable shape of the molecule in solution, which affects receptor binding. |

| Conformational Analysis | Influence of Halogen Size | In halogenated cyclic systems, repulsion between axial halogens increases with atomic size (F < Cl < Br < I), affecting torsion angles. | The bromo and chloro substituents on the quinoline ring influence the planarity and electronic distribution of the core structure. |

| Molecular Dynamics | Protein-Ligand RMSD | Stable RMSD values over a 100 ns simulation indicate a stable binding complex. mdpi.com | Confirms that the binding mode predicted by docking is maintained over time. |

| Molecular Dynamics | Protein Flexibility | Analysis of Root Mean Square Fluctuation (RMSF) reveals which parts of the protein are rigid or flexible upon ligand binding. | Identifies regions of the protein that may be important for induced-fit binding or allosteric regulation. |

Advanced Applications and Role As a Research Intermediate

7-Bromo-4-chloroquinoline-3-carbonitrile as a Pivotal Intermediate in the Synthesis of Complex Pharmaceutical Candidates

The unique architecture of this compound positions it as an ideal starting material for the synthesis of complex and highly functionalized molecules, particularly in the development of kinase inhibitors. The reactivity of the C-4 chloro group is significantly higher than that of the C-7 bromo group, allowing for selective and sequential reactions.

The primary synthetic utility lies in its role as a precursor to 4-anilino-3-quinolinecarbonitrile derivatives. The chlorine atom at the C-4 position is readily displaced by various substituted anilines through nucleophilic aromatic substitution (SNAr). frontiersin.org This reaction is a cornerstone in the synthesis of a class of potent tyrosine kinase inhibitors. acs.org

Following the introduction of the anilino side chain, the bromo group at the C-7 position serves as a handle for further molecular diversification. It is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination. This dual reactivity allows medicinal chemists to systematically modify two key positions of the quinoline (B57606) scaffold, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties.

A prime example of its application is in the synthesis of Src kinase inhibitors. Research has shown that the 4-anilino-3-quinolinecarbonitrile core is essential for potent inhibition of this non-receptor tyrosine kinase, which is often dysregulated in cancer. acs.org By starting with this compound, researchers can first install the desired substituted aniline (B41778) at C-4 and then introduce a variety of groups at C-7 to enhance potency, selectivity, and pharmacokinetic profiles. nih.govacs.orgclinpgx.org For instance, replacing a methoxy (B1213986) group at C-7 with bulkier, more polar side chains like a 3-(morpholin-4-yl)propoxy group has been shown to significantly increase the inhibitory activity against both the Src enzyme and Src-mediated cell proliferation. acs.orgacs.orgclinpgx.org

Table 1: Synthetic Utility of this compound

| Position | Functional Group | Reactivity / Role | Subsequent Reactions | Target Structures |

|---|---|---|---|---|

| C-4 | Chloro | Highly reactive leaving group | Nucleophilic Aromatic Substitution (SNAr) with anilines | 4-Anilinoquinoline core |

| C-7 | Bromo | Versatile handle for diversification | Suzuki, Stille, Heck, Buchwald-Hartwig cross-coupling | 7-Aryl, 7-alkenyl, 7-amino derivatives |

| C-3 | Carbonitrile | Electron-withdrawing group, H-bond acceptor | Remains in final structure for kinase binding | Potent Kinase Inhibitors |

Exploration of this compound in Advanced Materials Science Research

The quinoline scaffold is not only significant in pharmaceuticals but also possesses electronic and photophysical properties that make it attractive for materials science. Quinoline derivatives are investigated for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), due to their inherent fluorescence and charge-transport capabilities. rsc.orguconn.edunih.gov

The specific functionalization of this compound suggests its potential as a building block for novel organic electronic materials. The quinoline ring system, particularly when functionalized with electron-withdrawing groups like the carbonitrile, can act as an electron-deficient (n-type) material, facilitating electron transport. arabjchem.org The presence of heavy atoms like bromine and chlorine can influence the photophysical properties through the "heavy atom effect," which can enhance intersystem crossing and potentially lead to phosphorescence, a desirable property for OLED emitters. acs.org While often associated with fluorescence quenching, recent studies have shown that in certain molecular contexts, bromide substituents can lead to surprisingly high fluorescence intensity through the influence of anion-π and other intermolecular interactions. acs.org

The reactive sites on this compound allow for the synthesis of extended π-conjugated systems. For example, Suzuki or Stille coupling at the C-7 position can be used to attach various aromatic or heteroaromatic units, effectively tuning the HOMO/LUMO energy levels and, consequently, the optical and electronic properties of the resulting material. nih.gov This tunability is crucial for designing materials with specific emission colors for OLEDs or for optimizing charge carrier mobility in OFETs. rsc.org

Table 2: Potential Materials Science Applications based on Quinoline Derivative Properties

| Application | Relevant Property of Quinoline Scaffold | Role of Substituents (Br, Cl, CN) |

|---|---|---|

| OLEDs | Fluorescence/Phosphorescence, Electron Transport | Br/Cl: Influence photophysics via heavy atom effect. CN: Enhances electron-accepting nature. |

| OFETs | Charge Carrier Mobility, Semiconductor Behavior | CN: Promotes n-type (electron-transport) behavior. Br: Allows π-system extension via coupling. |

| Sensors | High Fluorescence Quantum Yield, Environmental Sensitivity | Substituents can be modified to create specific binding sites for analytes. |

Contribution of this compound to the Development of Next-Generation Therapeutics

The contribution of this compound to modern drug discovery extends beyond its role as a simple intermediate; it is a key building block for scaffolds targeting complex and significant disease pathways, particularly in oncology. arabjchem.org The 4-anilino-3-quinolinecarbonitrile framework, readily accessible from this starting material, is a validated pharmacophore for inhibiting tyrosine kinases, a class of enzymes crucial to cell signaling and proliferation. ed.ac.uk

Src Family Kinase Inhibitors: A significant body of research has focused on developing 4-anilino-3-quinolinecarbonitriles as inhibitors of Src, a kinase implicated in cancer progression and metastasis. globalresearchonline.net Structure-activity relationship studies have established that:

The 3-carbonitrile group is crucial for optimal activity, likely participating in hydrogen bonding within the ATP-binding pocket of the kinase. acs.org

The 4-anilino moiety provides a critical interaction point, with substitutions on the aniline ring dramatically affecting potency and selectivity. acs.orgclinpgx.org

The C-7 position of the quinoline ring is a key site for modification to improve solubility and cell-based activity. acs.orgnih.gov

This compound is the ideal starting point to construct libraries of these potential drugs, allowing for systematic variation at both the C-4 and C-7 positions to optimize for potency and drug-like properties.

Broader Kinase Inhibition: The utility of this scaffold is not limited to Src. The related 4-anilinoquinazoline (B1210976) structure is the basis for several approved epidermal growth factor receptor (EGFR) inhibitors. acs.org Given the structural similarity, intermediates like this compound are valuable for creating libraries of compounds to screen against a wide panel of kinases, increasing the potential for discovering new anticancer agents. nih.gov The nitrile group itself is a well-established pharmacophore in drug design, known for its metabolic stability and its ability to act as a bioisostere for carbonyl groups, forming key hydrogen bonds with protein targets. nih.gov

The strategic design of this compound, therefore, provides a direct and efficient route to compounds with a high probability of biological activity, accelerating the discovery and development of next-generation targeted therapeutics. durham.ac.uk

Future Perspectives and Emerging Research Avenues for 7 Bromo 4 Chloroquinoline 3 Carbonitrile

Identification of Novel Synthetic Strategies and Methodologies for 7-Bromo-4-chloroquinoline-3-carbonitrile

While classical methods for quinoline (B57606) synthesis, such as the Skraup, Doebner-Von Miller, and Friedländer reactions, have been foundational, they often require harsh conditions and can lack efficiency. mdpi.com The future of synthesizing this compound and its derivatives lies in the development and adaptation of more modern, efficient, and environmentally benign methodologies.

Modernizing Classical Approaches: Recent advancements have focused on modifying traditional quinoline syntheses to improve yields and reaction conditions. For the Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, new catalysts and conditions are being explored. organic-chemistry.orgnih.gov Innovations include the use of polymer-supported reagents and catalysts, which simplify work-up procedures and allow for catalyst recycling. nih.govresearchgate.net Microwave-assisted and solvent-free conditions have also been shown to accelerate the reaction and improve efficiency. organic-chemistry.org Adapting these modern Friedländer approaches could provide a more direct and high-yielding route to the target compound.

Emerging Synthetic Routes: The development of novel, metal-free synthetic routes is a significant area of interest, driven by the need to avoid potentially toxic metal catalysts in pharmaceutical synthesis. nih.govrsc.orgsemanticscholar.org Strategies involving iodide-catalyzed tandem cyclization of 2-styrylanilines or domino condensation/aza-Prins cyclization reactions represent efficient and environmentally friendly alternatives for constructing the quinoline core. nih.govacs.org Furthermore, radical-promoted cyclization methods offer another pathway to synthesize quinolines with specific substitutions. mdpi.com Research into applying these metal-free and radical-based methodologies to precursors like substituted 2-aminobenzonitriles could unlock new, highly efficient pathways to this compound.

A comparative overview of traditional versus modern synthetic strategies is presented below.

| Synthetic Strategy | Description | Potential Advantages for Synthesizing this compound |

|---|---|---|

| Modified Friedländer Synthesis | Condensation of a substituted 2-aminobenzonitrile with a suitable ketone under modern catalytic conditions (e.g., polymer-supported acid, microwave irradiation). organic-chemistry.orgnih.govresearchgate.net | Improved yields, easier purification, reduced reaction times, and better functional group tolerance. |

| Metal-Free C-H Functionalization | Tandem cyclization strategies using iodide catalysis to form C-C and C-N bonds from precursors like substituted anilines. nih.gov | Avoids transition metal contamination, environmentally friendly, and often uses milder reaction conditions. |

| Domino and Multi-component Reactions | One-pot reactions combining multiple starting materials to rapidly build molecular complexity. | High atom and step economy, leading to a more efficient and sustainable synthesis. |

| Radical-Promoted Cyclization | Visible-light or chemically initiated radical cyclization of precursors to form the quinoline ring. mdpi.com | Offers alternative reaction pathways and substitution patterns not easily accessible through traditional methods. |

Exploration of Untapped Biological Targets and Disease Areas for this compound Derivatives

Quinoline derivatives are known to exhibit a vast spectrum of biological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.netnih.gov The unique electronic and steric properties conferred by the bromo, chloro, and cyano substituents on the this compound scaffold make its derivatives prime candidates for exploring novel therapeutic applications.

Neurodegenerative Diseases: There is growing interest in the potential of quinoline derivatives for treating neurodegenerative disorders such as Alzheimer's and Parkinson's disease. zenodo.org Some quinoline compounds have been identified as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the progression of Alzheimer's disease. researchgate.net Additionally, phosphodiesterase 5 (PDE5) has emerged as a therapeutic target for Alzheimer's, and quinoline-based inhibitors have shown promise in rescuing synaptic and memory defects in preclinical models. nih.gov Derivatives of this compound could be systematically screened against these and other neurological targets, such as those involved in tau pathology and neuroinflammation.

Antiviral Agents: The COVID-19 pandemic has spurred research into new antiviral agents, and quinoline-based compounds have been investigated for their potential. austinpublishinggroup.com Viral proteases, such as the SARS-CoV-2 papain-like protease (PLpro) and main protease (Mpro), are essential for viral replication and represent key drug targets. nih.govnih.gov Recent studies have shown that specifically designed quinoline inhibitors can potently inhibit SARS-CoV-2 PLpro and demonstrate significant antiviral activity in animal models. nih.govnews-medical.netrepec.org The this compound core could serve as a starting point for designing novel protease inhibitors against SARS-CoV-2 and other emerging viral threats. Other studies have also explored quinolines as inhibitors of Hepatitis C Virus (HCV) NS3/4a protease. nih.gov

Oncology and Multi-Targeted Inhibitors: In oncology, the trend is moving towards developing multi-targeted agents that can inhibit multiple pathways involved in tumor growth and progression. Quinoline derivatives have been investigated as inhibitors of various protein kinases, topoisomerase I, and bromodomains. nih.gov The structural features of this compound could be leveraged to design compounds that interact with multiple cancer-related targets, potentially leading to more effective and durable therapeutic responses. nih.gov

| Potential Disease Area | Specific Biological Target(s) | Rationale for Exploration |

|---|---|---|

| Neurodegenerative Diseases | Acetylcholinesterase (AChE), Phosphodiesterase 5 (PDE5), Tau Protein Kinases. nih.gov | The quinoline scaffold has shown inhibitory activity against key enzymes in Alzheimer's disease pathology. |

| Viral Infections (e.g., SARS-CoV-2) | Papain-like Protease (PLpro), Main Protease (Mpro), RNA-dependent RNA polymerase. nih.govnih.gov | Specifically designed quinolines have demonstrated potent inhibition of essential viral enzymes. news-medical.net |

| Cancer | Protein Kinases, Topoisomerase I, Bromodomain-containing protein 4 (BRD4). nih.gov | The quinoline core is a "privileged scaffold" for designing kinase inhibitors and other anticancer agents. |

| Drug-Resistant Infections | Bacterial DNA gyrase, Fungal cell wall enzymes. | The quinoline framework is central to fluoroquinolone antibiotics, and novel derivatives may overcome existing resistance mechanisms. |

Integration of Artificial Intelligence and Machine Learning in Quinoline Research and Drug Discovery

The traditional drug discovery process is notoriously long and expensive. Artificial intelligence (AI) and machine learning (ML) are revolutionizing this field by enabling rapid analysis of vast datasets, prediction of molecular properties, and de novo design of novel compounds. nih.gov

Predictive Modeling and Virtual Screening: Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling is a powerful computational tool for understanding how structural modifications affect the biological activity of a compound series. nih.govnih.govtandfonline.com By developing 3D-QSAR models for derivatives of this compound, researchers can predict the potency of new, unsynthesized compounds and prioritize the most promising candidates. mdpi.commdpi.comtandfonline.com These models, combined with molecular docking, can elucidate key interactions between the quinoline derivatives and their biological targets. nih.gov Furthermore, large-scale virtual screening of quinoline libraries against various protein targets can identify potential new therapeutic applications for this scaffold. nih.govbenthamdirect.com

De Novo Drug Design: Generative models, a sophisticated class of AI, can learn the underlying patterns in chemical data to design entirely new molecules with desired properties from scratch. acs.orgpeng-lab.orgresearchgate.netopenreview.net These models, such as Recurrent Neural Networks (RNNs) and Generative Adversarial Networks (GANs), can be trained on libraries of known active compounds to generate novel quinoline derivatives that are optimized for specific properties like high target affinity, good selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. mdpi.com This approach significantly accelerates the hit-to-lead optimization process by focusing synthetic efforts on compounds with the highest probability of success.

ADMET Prediction: A major cause of failure in drug development is poor pharmacokinetic or toxicity profiles. Machine learning models can be trained to predict these ADMET properties early in the discovery process, allowing researchers to filter out compounds that are likely to fail later on. mdpi.commdpi.com Applying these predictive models to virtual libraries of this compound derivatives would ensure that synthesized compounds not only have high efficacy but also possess drug-like characteristics.

| AI/ML Application | Description | Impact on Research of this compound |

|---|---|---|

| 3D-QSAR and Molecular Docking | Predicts biological activity based on 3D structure and simulates ligand-protein binding. nih.govmdpi.com | Guides the rational design of more potent derivatives and helps prioritize synthetic targets. |

| Virtual Screening | Computationally screens large libraries of compounds against a biological target to identify potential hits. nih.gov | Rapidly identifies new potential therapeutic targets and applications for the quinoline scaffold. |

| Generative Models (De Novo Design) | AI algorithms that create novel molecular structures with optimized, user-defined properties. nih.govpeng-lab.org | Accelerates the design of lead compounds with improved potency, selectivity, and drug-like properties. |

| ADMET Prediction | Machine learning models that predict pharmacokinetic and toxicity properties of molecules. mdpi.com | Reduces late-stage attrition by identifying and eliminating compounds with poor ADMET profiles early on. |

Q & A

Q. Basic

- IR : Strong nitrile stretch at ~2220 cm⁻¹; C-Br and C-Cl stretches at 650–750 cm⁻¹.

- ¹H NMR : Aromatic protons appear as doublets (δ 8.2–8.5 ppm for H-5 and H-6); deshielding near halogens (H-2 at δ 7.9 ppm).

- ¹³C NMR : Nitrile carbon at ~115 ppm; quaternary carbons adjacent to halogens at δ 140–150 ppm .

How do electron-withdrawing substituents affect the reactivity of this compound in nucleophilic aromatic substitution?

Advanced

The nitrile group at position 3 and halogens at 4/7 positions activate the quinoline ring toward nucleophilic attack at electron-deficient sites (e.g., position 5). Kinetic studies using Hammett plots reveal that bromine’s stronger -I effect compared to chlorine directs nucleophiles to para positions. Computational modeling (M06-2X/cc-pVDZ) validates these trends .

Notes on Methodology and Evidence

- Synthesis and Characterization : Methods are extrapolated from analogous quinoline derivatives (e.g., 6-acetyl-4-oxochromene-3-carbonitrile ).

- Contradictions : Limited direct evidence requires reliance on structurally related compounds, emphasizing the need for validation via crystallography or advanced NMR.

- Excluded Sources : Commercial data (e.g., pricing, suppliers) from unreliable platforms like BenchChem are omitted per guidelines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.